molecular formula C9H9ClF3NO B15313829 (I(2)S)-I(2)-Amino-2-chloro-5-(trifluoromethyl)benzeneethanol CAS No. 1213594-46-7

(I(2)S)-I(2)-Amino-2-chloro-5-(trifluoromethyl)benzeneethanol

Cat. No.: B15313829
CAS No.: 1213594-46-7
M. Wt: 239.62 g/mol
InChI Key: YBEJKAIHGFKIIV-MRVPVSSYSA-N
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Description

(2S)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)benzaldehyde and a suitable amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the chloro and trifluoromethyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol: shares similarities with compounds like 2-amino-2-(2-chlorophenyl)ethanol and 2-amino-2-(2-trifluoromethylphenyl)ethanol.

    Unique Features: The presence of both chloro and trifluoromethyl groups in (2S)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

1213594-46-7

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

(2S)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9ClF3NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

YBEJKAIHGFKIIV-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CO)N)Cl

Origin of Product

United States

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